molecular formula C22H29N3O2 B5906251 2-(1-adamantyl)-N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]acetamide

2-(1-adamantyl)-N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]acetamide

Cat. No. B5906251
M. Wt: 367.5 g/mol
InChI Key: HRHRDBOGUILJJY-UHFFFAOYSA-N
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Description

2-(1-adamantyl)-N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]acetamide, also known as ABEA, is a novel compound that has gained considerable attention in the scientific community due to its potential therapeutic applications. ABEA is a small molecule that belongs to the class of adamantane derivatives, which are known for their unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]acetamide is not fully understood, but several studies have suggested that the compound acts through multiple pathways. 2-(1-adamantyl)-N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]acetamide has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of cellular redox homeostasis and antioxidant defense. The compound has also been found to inhibit the NF-κB pathway, which is a key regulator of inflammation. 2-(1-adamantyl)-N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]acetamide has been shown to modulate the expression of several genes involved in oxidative stress, inflammation, and apoptosis.
Biochemical and Physiological Effects
2-(1-adamantyl)-N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]acetamide has been shown to have several biochemical and physiological effects in preclinical studies. The compound has been found to reduce oxidative stress and inflammation in the brain, improve cognitive function, and protect neurons against damage. 2-(1-adamantyl)-N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]acetamide has also been shown to inhibit the growth of cancer cells and induce apoptosis. The compound has been found to modulate the activity of several enzymes and proteins involved in cellular signaling, metabolism, and gene expression.

Advantages and Limitations for Lab Experiments

2-(1-adamantyl)-N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in water. The compound is easy to synthesize and can be obtained in large quantities. 2-(1-adamantyl)-N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]acetamide has been shown to have low toxicity in preclinical studies, making it a safe compound for use in lab experiments. However, the limitations of 2-(1-adamantyl)-N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]acetamide include its high cost and limited availability. The compound is not yet commercially available, and its synthesis requires specialized equipment and expertise.

Future Directions

Several future directions for the research on 2-(1-adamantyl)-N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]acetamide can be identified. Firstly, more studies are needed to elucidate the mechanism of action of 2-(1-adamantyl)-N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]acetamide and its effects on cellular signaling pathways. Secondly, the therapeutic potential of 2-(1-adamantyl)-N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]acetamide in various disease conditions needs to be further investigated in preclinical and clinical studies. Thirdly, the development of new synthetic routes and analogs of 2-(1-adamantyl)-N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]acetamide may lead to the discovery of more potent and selective compounds. Finally, the use of 2-(1-adamantyl)-N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]acetamide in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.
Conclusion
In conclusion, 2-(1-adamantyl)-N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]acetamide is a novel compound with potential therapeutic applications in various disease conditions. The compound has been shown to exhibit neuroprotective, anti-inflammatory, and anti-cancer properties in preclinical models. The synthesis of 2-(1-adamantyl)-N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]acetamide is well-established, and the compound is easy to handle in lab experiments. However, more research is needed to fully understand the mechanism of action of 2-(1-adamantyl)-N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]acetamide and its therapeutic potential. The future directions for research on 2-(1-adamantyl)-N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]acetamide include the investigation of its effects on cellular signaling pathways, the development of new synthetic routes and analogs, and the use of 2-(1-adamantyl)-N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]acetamide in combination with other therapies.

Synthesis Methods

The synthesis of 2-(1-adamantyl)-N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]acetamide involves the reaction of 1-adamantylamine with 6-methoxy-1H-benzimidazole-2-carboxylic acid, followed by the addition of acetic anhydride. The resulting product is purified by column chromatography to obtain 2-(1-adamantyl)-N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]acetamide in high yield and purity. The synthesis of 2-(1-adamantyl)-N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]acetamide has been reported in several studies, and the procedure is well-established.

Scientific Research Applications

2-(1-adamantyl)-N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]acetamide has been extensively studied for its potential therapeutic applications in various disease conditions. The compound has been shown to exhibit neuroprotective, anti-inflammatory, and anti-cancer properties in preclinical models. 2-(1-adamantyl)-N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]acetamide has been found to protect neurons against oxidative stress, reduce inflammation in the brain, and inhibit the growth of cancer cells. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

2-(1-adamantyl)-N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-27-17-2-3-18-19(9-17)25-20(24-18)4-5-23-21(26)13-22-10-14-6-15(11-22)8-16(7-14)12-22/h2-3,9,14-16H,4-8,10-13H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHRDBOGUILJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)CCNC(=O)CC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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